molecular formula C9H12BrNO2S B1588324 N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-72-0

N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1588324
CAS No.: 850429-72-0
M. Wt: 278.17 g/mol
InChI Key: RCPZZSIJSKYSNK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is identified by the Chemical Abstracts Service (CAS) registry number 850429-72-0. The compound possesses a molecular formula of C9H12BrNO2S with a corresponding molecular weight of 278.17 g/mol. Its structure features a benzene ring with three key substituents: a bromine atom at the 3-position, a methyl group at the 4-position, and a dimethylated sulfonamide group.

The systematic IUPAC nomenclature for this compound is 3-bromo-N,N,4-trimethylbenzenesulfonamide, which clearly indicates the positions of the substituents on the benzene ring and the presence of two methyl groups on the sulfonamide nitrogen. Several alternative names exist in chemical databases and literature, including "Benzenesulfonamide,3-bromo-N,N,4-trimethyl-" which follows a different naming convention but refers to the identical chemical entity.

Chemical identifiers provide standardized representations of the molecular structure. For this compound, these include:

Table 1: Chemical Identifiers of this compound

Identifier Type Value
CAS Number 850429-72-0
Molecular Formula C9H12BrNO2S
Standard InChI InChI=1S/C9H12BrNO2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2)3/h5-7,13H,1-4H3
Standard InChI Key SHWGLGYUOLHVGA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)Br

The physical properties of this compound include its appearance as a solid at room temperature with specific melting and boiling points determined by its molecular structure. The presence of the bromine atom significantly affects its molecular weight and contributes to its chemical reactivity profile.

Historical Context in Sulfonamide Research

The development of sulfonamide compounds represents one of the most profound therapeutic revolutions in the history of medicine. The journey of sulfonamides began in the early 20th century when sulfanilamide was first synthesized by a German chemist in 1908, although its medicinal properties remained unrecognized at that time.

The breakthrough in sulfonamide research occurred in the late 1920s and early 1930s under the direction of Dr. Gerhard Domagk at the Bayer subsidiary of I.G. Farbenindustrie. In 1927, researchers began screening various dyes for antibacterial effects in animals. A pivotal moment came in 1932 when a sulfonamide-containing dye called Prontosil demonstrated remarkable effectiveness against streptococcal infections. This discovery marked the beginning of the modern era of antibacterial therapy.

Table 2: Key Historical Milestones in Sulfonamide Development

Year Development Significance
1908 First synthesis of sulfanilamide Foundation for future sulfonamide compounds
1917 Rockefeller Institute experiments Combination of sulfanilamide with quinine derivatives
1927 I.G. Farbenindustrie research Systematic screening of dyes for antibacterial activity
1932 Discovery of Prontosil First effective treatment against streptococcal infections
1935 Introduction of sulfa drugs First successful systemic antibacterial therapy

The development of brominated sulfonamides, including compounds such as this compound, represents a more recent advancement in sulfonamide chemistry. The introduction of bromine at specific positions on the benzene ring modifies the physicochemical properties and potential applications of these compounds. The synthesis of this compound specifically can be achieved through bromination of N,N-Dimethyl-p-toluenesulfonamide, typically employing bromine in solvents such as acetic acid or chloroform under controlled temperature conditions.

This compound exists within the broader context of sulfonamide development, which has evolved from simple structures to increasingly complex derivatives designed for specific chemical and potential biological properties.

Significance in Modern Organic and Medicinal Chemistry

This compound possesses structural features that confer significant value in both organic synthesis and medicinal chemistry research. The strategic positioning of functional groups within this molecule creates unique chemical characteristics worthy of scientific investigation.

In organic synthesis, this compound serves as a valuable building block due to several key features. The bromine atom at the 3-position provides an excellent site for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups through carbon-carbon bond formation. This reactivity pattern makes the compound potentially useful in multi-step synthesis of more complex molecular structures.

The dimethylated sulfonamide moiety also contributes significantly to the compound's utility. Sulfonamides exhibit specific reactivity patterns that can be exploited in organic transformations. The presence of the sulfonyl group (SO2) adjacent to the nitrogen creates a system with distinct electronic properties that influence chemical behavior.

Table 3: Comparison of this compound with Related Compounds

Compound Molecular Formula Molecular Weight Structural Distinctions
This compound C9H12BrNO2S 278.17 g/mol Bromine at 3-position, methyl at 4-position
N,N-Dimethylbenzenesulfonamide C8H11NO2S 185.24 g/mol No bromine or methyl substituents
3-Bromo-N,N,5-trimethylbenzenesulfonamide C9H12BrNO2S 278.17 g/mol Methyl group at 5-position instead of 4-position
N-T-Butyl 3-bromo-4-methylbenzenesulfonamide C11H16BrNO2S 306.22 g/mol T-butyl instead of dimethyl on nitrogen

In medicinal chemistry research, sulfonamides constitute one of the most important pharmacophores. While the specific biological activity profile of this compound has not been extensively documented in the literature, the compound belongs to a chemical class with established relevance. Sulfonamides were the first broadly effective antibacterials used systemically and continue to serve as important structural motifs in drug discovery.

Recent research has demonstrated growing interest in sulfonamide analogues for various applications in medicinal chemistry. A 2023 study described novel electrochemical synthesis methods for sulfonamide derivatives, highlighting continued innovation in the preparation of these compounds. These developments suggest potential for brominated derivatives like this compound in future research.

The compound also presents opportunities for structure-activity relationship studies. The specific arrangement of the bromine atom, methyl group, and dimethylated sulfonamide creates a unique electronic and steric environment that may influence interactions with biological targets. Comparative studies with structural analogues could yield valuable insights for rational design of functional molecules.

Properties

IUPAC Name

3-bromo-N,N,4-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7-4-5-8(6-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPZZSIJSKYSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428446
Record name 3-Bromo-N,N,4-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-72-0
Record name 3-Bromo-N,N,4-trimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N,4-trimethylbenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide generally follows a two-step approach:

  • Step 1: Preparation of the substituted benzenesulfonyl chloride intermediate
    Starting from 3-bromo-4-methylbenzenesulfonyl chloride or its precursor, the sulfonyl chloride is prepared by sulfonation of the corresponding bromotoluene derivative followed by chlorination.

  • Step 2: Amination with dimethylamine
    The sulfonyl chloride intermediate is reacted with dimethylamine to afford the target sulfonamide.

This method is standard for sulfonamide synthesis and allows for control over substitution patterns on the aromatic ring and the sulfonamide nitrogen.

Detailed Preparation Procedures

Preparation of 3-bromo-4-methylbenzenesulfonyl chloride

  • Starting material: 3-bromo-4-methylbenzene (bromotoluene derivative)
  • Reaction: Sulfonation using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) to introduce the sulfonyl group at the para position relative to methyl.
  • Chlorination: Conversion of the sulfonic acid group to sulfonyl chloride by treatment with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

This yields 3-bromo-4-methylbenzenesulfonyl chloride, a reactive intermediate for sulfonamide formation.

Formation of this compound

  • Reagents: Dimethylamine (usually as aqueous or gaseous solution)
  • Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran (THF)
  • Conditions: The sulfonyl chloride is added dropwise to a cooled solution of dimethylamine to control exothermicity and improve selectivity.
  • Workup: The reaction mixture is quenched, extracted, and purified by recrystallization or column chromatography.

This step introduces the N,N-dimethyl substitution on the sulfonamide nitrogen.

Alternative and Related Synthetic Routes

Research literature indicates variations and related synthetic approaches that may apply or inspire modifications for this compound's preparation:

  • Bromination of N,N-dimethyl-4-methylbenzenesulfonamide:
    Direct bromination at the 3-position of N,N-dimethyl-4-methylbenzenesulfonamide using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature (0–25°C) can afford the desired bromo derivative. This method requires careful control to avoid polybromination and side reactions.

  • Use of substituted sulfonamides and halogenation:
    Similar sulfonamide derivatives have been synthesized via halogenation of allyl or oxirane-substituted benzenesulfonamides, as seen in herbicidal sulfonamide research, where bromohydrins and other halogenated intermediates are prepared by reaction with N-bromosuccinimide or pyridinium hydrobromide.

  • Catalyst and solvent effects:
    Lewis acids like FeCl3 can be employed to enhance regioselectivity in electrophilic bromination reactions. Polar aprotic solvents improve reaction efficiency in nucleophilic substitutions during sulfonamide formation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Sulfonation Chlorosulfonic acid or SO3, heat Introduces sulfonyl group; control temperature to avoid overreaction
Chlorination PCl5 or SOCl2, reflux Converts sulfonic acid to sulfonyl chloride
Amination Dimethylamine, DCM or THF, 0–25°C Dropwise addition to control exotherm; inert atmosphere recommended
Bromination (alternative) N-bromosuccinimide (NBS), inert solvent, 0–25°C Controlled to avoid overbromination; Lewis acid catalyst optional

Purification and Characterization

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures is common to isolate the pure sulfonamide. Recrystallization may be used for final purification.

  • Characterization:

    • NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns; bromine substitution causes characteristic deshielding.
    • Elemental Analysis: Confirms composition matching C, H, N, Br content.
    • IR Spectroscopy: Presence of sulfonamide functional groups (S=O stretching ~1150–1350 cm$$^{-1}$$) and amide C–N bands.

Research Findings and Notes

  • The compound’s synthesis is well-documented in sulfonamide chemistry, often as intermediates for pharmaceuticals or agrochemicals.
  • Bromination methods using NBS are effective but require precise control to avoid side products.
  • Industrial synthesis may employ continuous flow reactors to optimize reaction parameters and scale-up.
  • Stability studies indicate that sulfonamides with bromine substituents maintain good thermal stability under controlled storage.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Purity Notes
Sulfonyl chloride + dimethylamine 3-bromo-4-methylbenzenesulfonyl chloride Dimethylamine, DCM/THF, 0–25°C High yield, straightforward purification
Direct bromination of sulfonamide N,N-dimethyl-4-methylbenzenesulfonamide N-bromosuccinimide, inert solvent, 0–25°C Moderate to high yield; requires careful control
Halogenation of allyl/oxirane sulfonamides Allyl or oxirane-substituted sulfonamides NBS or pyridinium hydrobromide, reflux Used in related sulfonamide syntheses; moderate yields

Scientific Research Applications

N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular proteins, affecting various signaling pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl Groups on Sulfonamide Nitrogen

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-71-9)
  • Structural Difference : Diethyl (-N(CH₂CH₃)₂) vs. dimethyl (-N(CH₃)₂) substitution.
  • Molecular Weight: 305.27 g/mol (C₁₁H₁₅BrNO₂S).
  • Key Findings: Comparable reactivity in Suzuki-Miyaura cross-coupling reactions but less commonly used due to the commercial availability of dimethyl sulfamoylating reagents .
N-Butyl 3-bromo-4-methylbenzenesulfonamide
  • Structural Difference : N-butyl (-NH-C₄H₉) vs. N,N-dimethyl substitution.
  • Applications : Used in dyes , pigments , and as an intermediate in specialty chemical synthesis. The longer alkyl chain enhances solubility in organic solvents but may reduce bioavailability in pharmaceutical contexts .

Halogen and Methyl Substitution Patterns

N,N-Dimethyl 4-fluorobenzenesulfonamide (CAS: 383-31-3)
  • Molecular Weight: 203.2 g/mol (C₈H₁₀FNO₂S).
  • Key Findings :
    • Fluorine’s electron-withdrawing effect increases the sulfonamide’s acidity compared to bromine.
    • Lower molecular weight and distinct reactivity in nucleophilic aromatic substitution due to fluorine’s poor leaving-group ability .
4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 849357-53-5)
  • Structural Difference : Bromine (position 4) and fluorine (position 2).
  • Hazard Profile : Similar toxicity (harmful if inhaled/swallowed) but distinct decomposition products (e.g., hydrogen fluoride) due to fluorine .

Electronic and Steric Effects in Bioactive Sulfonamides

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Structural Difference : Oxazole ring and dual sulfonamide groups.
  • Applications : Demonstrated antimicrobial activity, highlighting the role of heterocyclic substituents in enhancing bioactivity compared to halogenated analogs .
N-(4-Methoxyphenyl)benzenesulfonamide
  • Structural Difference : Methoxy (-OCH₃) at position 4.
  • Electronic Effects : Methoxy’s electron-donating nature deactivates the benzene ring, reducing electrophilic substitution reactivity compared to bromine .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Sulfonamides

Compound Substituents Molecular Weight (g/mol) CAS Number Key Applications
N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide 3-Br, 4-Me, -N(CH₃)₂ 277.19 850429-72-0 Pharma intermediates, Suzuki couplings
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide 3-Br, 4-Me, -N(CH₂CH₃)₂ 305.27 850429-71-9 Similar to dimethyl analog
N,N-Dimethyl 4-fluorobenzenesulfonamide 4-F, -N(CH₃)₂ 203.2 383-31-3 Industrial synthesis
N-Butyl 3-bromo-4-methylbenzenesulfonamide 3-Br, 4-Me, -NH-C₄H₉ ~333.26 (calculated) N/A Dyes, pigments

Reactivity Insights:

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and superior leaving-group ability make it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to fluorine .

Biological Activity

N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide is a sulfonamide compound with notable biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C10H12BrN2O2S. The compound features a sulfonamide group, which is critical for its biological activity. The presence of bromine and dimethyl groups contributes to its reactivity and specificity in interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This mechanism is crucial for its potential use in treating bacterial infections and cancer.
  • Interaction with Cellular Proteins : It may interact with various cellular proteins, affecting signaling pathways and cellular processes. This interaction can lead to altered cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Properties

This compound has been evaluated for its antibacterial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains by interfering with folic acid synthesis, which is essential for bacterial growth.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cell lines. For instance, studies using MDA-MB-231 breast cancer cells demonstrated that the compound enhances caspase-3 activity, indicating its role in promoting programmed cell death .

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-2311040
A549550
HCT116845

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Cancer Treatment Potential : In a recent investigation published in Cancer Letters, the compound was shown to significantly reduce tumor size in xenograft models of breast cancer when administered at doses of 20 mg/kg body weight, supporting its further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and characterization methods for N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of 3-bromo-4-methylaniline derivatives using methanesulfonyl chloride under controlled conditions. Key steps include:

  • Reaction Setup : Conduct the reaction in an inert atmosphere (e.g., nitrogen) to prevent oxidation or hydrolysis of intermediates. A base such as triethylamine is used to neutralize HCl byproducts .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product.
  • Characterization : Confirm purity and structure via:
    • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) to verify substituent positions and absence of impurities .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns consistent with bromine .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation:

  • Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure Solution : Apply direct methods via SHELXS for phase determination and SHELXL for refinement, ensuring R-factors < 5% .
  • Validation Tools :
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
    • PLATON : Check for missed symmetry, twinning, or solvent-accessible voids .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer: Mechanistic studies require a combination of experimental and computational approaches:

  • Kinetic Analysis : Monitor reaction progress via HPLC or UV-Vis spectroscopy under varying temperatures and solvent polarities to determine rate laws .
  • Isotopic Labeling : Use 18O^{18}O-labeled water or deuterated solvents to trace proton transfer steps in hydrolysis reactions .
  • DFT Calculations : Simulate transition states and intermediates using Gaussian or ORCA software to map energy profiles .

Q. How do crystallographic data resolve ambiguities in the electronic effects of bromine and methyl substituents?

Methodological Answer: High-resolution crystallography reveals electronic interactions:

  • Electron Density Maps : Analyze deformation density maps to identify hyperconjugation between the bromine atom and the aromatic π-system.
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C–Br···π contacts) influencing crystal packing .
  • Multipole Refinement : Use software like XD2006 to model anisotropic displacement parameters, highlighting steric effects from the methyl group .

Q. What strategies are employed to correlate structural features with biological activity in sulfonamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Enzyme Assays : Test inhibitory activity against targets like carbonic anhydrase using fluorescence-based kinetic assays .
  • Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes, focusing on sulfonamide interactions with catalytic zinc ions .
  • Pharmacophore Modeling : Identify essential moieties (e.g., bromine for halogen bonding) using Schrödinger’s Phase .

Q. How are contradictory spectral or crystallographic data resolved in structural studies?

Methodological Answer: Cross-validation techniques mitigate discrepancies:

  • Multi-Technique Analysis : Compare NMR chemical shifts with DFT-predicted values (e.g., using ACD/Labs) .
  • Twinned Crystals : Apply the TWINLAW routine in SHELXL to deconvolute overlapping reflections in twinned datasets .
  • Dynamic NMR : Resolve rotational barriers in dimethyl groups via variable-temperature 1H^1H-NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide
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N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide

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